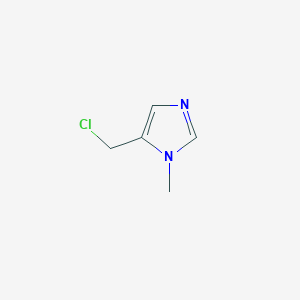

5-(Chloromethyl)-1-methyl-1H-imidazole

描述

Nomenclature and Positional Isomerism within Substituted Imidazoles

The systematic naming of "5-(Chloromethyl)-1-methyl-1H-imidazole" follows the IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules for heterocyclic compounds. nih.govsigmaaldrich.com The "-imidazole" suffix denotes the five-membered ring containing two nitrogen atoms. The "1H" indicates that the nitrogen at position 1 bears a hydrogen atom in the parent imidazole (B134444) structure, although in this specific compound it is substituted. The locants "1" and "5" specify the positions of the substituents on the imidazole ring. Thus, a methyl group (CH₃) is attached to the nitrogen at position 1, and a chloromethyl group (CH₂Cl) is attached to the carbon at position 5. nih.gov

Positional isomerism is a key feature of substituted imidazoles, arising from the different possible arrangements of substituents on the ring. For a monosubstituted imidazole, there are three possible isomers (1-, 2-, and 4-/5-substituted). With two different substituents, as in the case of a chloromethyl and a methyl group on the imidazole ring, the number of potential isomers increases significantly. For instance, the methyl group could be at the N-1 or N-3 (if unsubstituted) position, and the chloromethyl group could be at the C-2, C-4, or C-5 positions. This leads to a variety of structural isomers, each with potentially distinct physical, chemical, and biological properties.

For example, besides this compound, other positional isomers include 2-(Chloromethyl)-1-methyl-1H-imidazole and 4-(Chloromethyl)-1-methyl-1H-imidazole. chemicalbook.comsynhet.com The precise positioning of the substituents is crucial as it influences the molecule's reactivity and its ability to interact with biological targets. The chloromethyl group, in particular, is a reactive handle that allows for further functionalization, making these isomers valuable intermediates in the synthesis of more complex molecules. researchgate.net

Historical Context and Evolution of Research on Chloromethylated Imidazole Derivatives

The study of imidazole and its derivatives dates back to the 19th century, with the first synthesis of the parent imidazole ring reported in 1858. rjptonline.orgiiste.org Research into functionalized imidazoles, including those bearing a chloromethyl group, gained momentum with the broader development of synthetic organic chemistry and the increasing interest in heterocyclic compounds for medicinal purposes.

Early research on chloromethylated imidazoles was primarily focused on their synthesis and reactivity. The chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity was exploited to introduce the imidazole moiety into other molecules. A common synthetic route to this compound involves the chlorination of the corresponding alcohol, (1-methyl-1H-imidazol-5-yl)methanol, often using reagents like thionyl chloride. chemicalbook.com The precursor alcohol can, in turn, be prepared from commercially available starting materials such as methyl 1H-imidazole-5-carboxylate. chemicalbook.combldpharm.com

Patents from various pharmaceutical and chemical companies highlight the long-standing interest in chloromethylated imidazoles as key intermediates. For instance, a patent filed by Pfizer describes the synthesis of this compound hydrochloride as an intermediate for more complex pharmaceutical agents. chemicalbook.com Similarly, a patent from Smithkline Beecham Corporation details the synthesis of 1-methyl-4-chloromethyl-imidazole hydrochloride, a positional isomer, for use in their research programs. chemicalbook.com These documents underscore the industrial relevance of these compounds as building blocks.

The evolution of research has seen a shift from purely synthetic explorations to more application-driven studies. The versatility of the chloromethyl group allows for its conversion into a wide range of other functional groups, thereby enabling the generation of libraries of imidazole-containing compounds for biological screening. researchgate.net This has been a crucial factor in the enduring relevance of chloromethylated imidazoles in drug discovery.

Current Research Landscape and Emerging Trends in the Study of this compound and its Analogues

The current research landscape for this compound and its analogues is largely centered on their utility as versatile intermediates in the synthesis of biologically active compounds. nih.gov The imidazole core is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov Consequently, the introduction of the 1-methyl-1H-imidazol-5-ylmethyl scaffold via this chloromethylated precursor is a common strategy in the development of new therapeutic agents.

One of the emerging trends is the use of these building blocks in the synthesis of inhibitors for various enzymes and receptors. The imidazole ring can act as a hydrogen bond donor or acceptor, and its nitrogen atoms can coordinate with metal ions in enzyme active sites. nih.gov For example, derivatives of this compound are being investigated for their potential as antiviral agents. A recent study described the synthesis of a chloroquine (B1663885) analogue, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, which showed potential as a candidate against SARS-CoV-2. nih.gov While this example does not use the exact title compound, it highlights the broader interest in using chloromethylated imidazoles to create novel bioactive molecules.

Furthermore, the development of more efficient and environmentally friendly synthetic methods for the preparation and functionalization of chloromethylated imidazoles is an active area of research. This includes the exploration of novel catalysts and reaction conditions to improve yields and reduce waste. researchgate.net The application of modern synthetic techniques, such as microwave-assisted synthesis, is also being explored to accelerate the synthesis of imidazole derivatives. iiste.org

The study of diaryl-1H-imidazole derivatives as potential inhibitors of the interaction between host proteins and viral enzymes, such as HIV-1 integrase, represents another significant research direction. nih.gov The synthesis of these complex molecules often relies on the availability of functionalized imidazole precursors. The ability to readily modify the chloromethyl group of compounds like this compound allows for the systematic exploration of the structure-activity relationships of these potential therapeutic agents.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(chloromethyl)-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-8-4-7-3-5(8)2-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECUDCBUFUGTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557818 | |

| Record name | 5-(Chloromethyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89180-90-5 | |

| Record name | 5-(Chloromethyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloromethyl 1 Methyl 1h Imidazole and Its Precursors

Direct Functionalization Approaches

Direct functionalization methods aim to introduce the chloromethyl group onto a pre-existing methylimidazole scaffold. This approach is often favored for its atom economy and potentially shorter synthetic sequence.

A notable method for the direct synthesis of the hydrochloride salt of 4-methyl-5-chloromethyl-imidazole involves the reaction of 4-methylimidazole (B133652) with formaldehyde (B43269) in the presence of an excess of hydrogen chloride. google.com This process can be conducted in an aqueous solution at temperatures ranging from 25° to 160° C. google.com To achieve a higher yield, the reaction is advantageously carried out in aqueous hydrochloric acid while simultaneously passing gaseous hydrogen chloride through the mixture. google.com The molar ratio of 4-methylimidazole to formaldehyde is typically maintained between 1:1 and 1:1.5. google.com The reaction can also be performed under pressure in a closed system, which may involve the introduction of additional HCl gas. google.com

This direct chloromethylation is considered a surprisingly smooth reaction, especially for industrial-scale production, given that imidazoles are known to be deactivated by protonation in strongly acidic media. google.com The high selectivity for the 5-position is a key advantage of this method. google.com

| Reactants | Reagents | Conditions | Product | Yield |

| 4-Methylimidazole | Formaldehyde, Hydrochloric Acid | 25-160°C, aqueous solution | 4-Methyl-5-chloromethyl-imidazole hydrochloride | Not specified in provided context |

This table summarizes the general conditions for the direct chloromethylation of 4-methylimidazole.

While direct chloromethylation offers a straightforward route, it presents several challenges. A primary difficulty is controlling the selectivity of the reaction. The imidazole (B134444) ring has multiple reactive sites, and undesired side reactions can occur. In strongly acidic conditions, the imidazole nucleus is prone to deactivation through protonation, which can hinder the desired electrophilic substitution. google.com

Despite these challenges, the reaction of 4-methylimidazole with formaldehyde and hydrochloric acid demonstrates remarkable selectivity for the introduction of the chloromethyl group at the 5-position. google.com This high selectivity is unexpected and is a significant advantage for this particular synthetic pathway. google.com The use of specific reaction conditions, such as an excess of hydrogen chloride and controlled temperatures, is crucial for overcoming these challenges and achieving a successful and selective chloromethylation. google.com

Synthesis via Hydroxymethylated Intermediates

An alternative and widely used strategy for synthesizing chloromethyl imidazoles involves a two-step process: the initial formation of a hydroxymethylated intermediate, followed by its conversion to the corresponding chloromethyl derivative.

The conversion of hydroxymethylated imidazoles to their chloromethyl counterparts is a common and efficient method. A frequently employed reagent for this transformation is thionyl chloride (SOCl₂). For instance, 4-hydroxymethyl-5-methylimidazole can be treated with thionyl chloride to produce 4-methyl-5-chloromethyl imidazole hydrochloride in high yield. prepchem.com The reaction is typically carried out in an ice bath, with the hydroxymethylimidazole added portion-wise to the thionyl chloride. prepchem.com The temperature is carefully controlled and then raised to complete the reaction. prepchem.com The product is then precipitated and collected. prepchem.com

In a similar fashion, (1-methyl-1H-imidazol-5-yl)methanol can be reacted with thionyl chloride in a solvent like dichloromethane (B109758) at low to room temperature, followed by reflux, to yield 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride. chemicalbook.com Another example involves the reaction of 5-methyl-1-(triphenylmethyl)-1H-imidazole-4-methanol with thionyl chloride in a mixture of dichloromethane and DMF at 0°C to yield 4-(chloromethyl)-5-methyl-1-(triphenylmethyl)-1H-imidazole. prepchem.com

| Starting Material | Reagent | Solvent | Product | Yield |

| 4-Hydroxymethyl-5-methylimidazole | Thionyl chloride | None specified | 4-Methyl-5-chloromethyl imidazole hydrochloride | 91% prepchem.com |

| (1-methyl-1H-imidazol-5-yl)methanol | Thionyl chloride | Dichloromethane | This compound hydrochloride | 53.8% chemicalbook.com |

| 5-Methyl-1-(triphenylmethyl)-1H-imidazole-4-methanol | Thionyl chloride | Dichloromethane/DMF | 4-(Chloromethyl)-5-methyl-1-(triphenylmethyl)-1H-imidazole | Not specified in provided context prepchem.com |

This table illustrates various examples of converting hydroxymethylated imidazoles to chloromethyl derivatives.

Advanced Strategies for the Synthesis of Substituted Imidazoles Relevant to this compound

Modern synthetic chemistry has seen the rise of advanced strategies, such as multicomponent reactions, which offer efficient and atom-economical pathways to complex molecules like substituted imidazoles.

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all the starting materials. bohrium.com These reactions are highly valued in medicinal chemistry and drug development for their efficiency and ability to generate molecular diversity. bohrium.comallresearchjournal.com

The synthesis of substituted imidazoles is well-suited to MCR strategies. A common approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. isca.mersc.org For example, 2,4,5-trisubstituted imidazoles can be synthesized by the one-pot condensation of benzil, a substituted benzaldehyde, and ammonium acetate (B1210297), often catalyzed by an acid like p-toluenesulfonic acid (PTSA). isca.me The inclusion of a primary amine in this mixture can lead to the formation of 1,2,4,5-tetrasubstituted imidazoles. isca.me

Various catalysts have been explored to improve the efficiency and selectivity of these MCRs, including Lewis acids, solid-supported acids, and ionic liquids. bohrium.comrsc.org The choice of catalyst can be critical in controlling the outcome, especially in competitive reactions where both tri- and tetrasubstituted imidazoles can be formed. rsc.org While these MCRs provide general routes to highly substituted imidazoles, their direct application to the synthesis of a specific, less-substituted pattern like this compound may require careful selection of starting materials that are not always commercially available or straightforward to prepare. However, the principles of MCRs offer a powerful tool for accessing a wide range of imidazole-based structures. bohrium.comacs.org

| Reaction Type | Reactants | Catalyst Example | Product Type |

| 3-Component Reaction | 1,2-Diketone, Aldehyde, Ammonium Salt | p-Toluenesulfonic acid isca.me | 2,4,5-Trisubstituted Imidazole isca.me |

| 4-Component Reaction | 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | HBF₄–SiO₂ rsc.org | 1,2,4,5-Tetrasubstituted Imidazole rsc.org |

This table outlines the general schemes for multicomponent reactions for synthesizing substituted imidazoles.

Organocatalytic and Metal-Catalyzed Synthetic Pathways

The construction of the substituted imidazole ring system can be effectively achieved through pathways involving both organocatalysts and transition metal catalysts. These methods are foundational for creating the precursors necessary for the ultimate synthesis of this compound.

Organocatalysis: Imidazole and its derivatives can themselves act as organocatalysts, promoting complex organic transformations under mild and environmentally benign conditions. ias.ac.in For instance, imidazole has been employed at a 20 mol% loading to catalyze one-pot multicomponent reactions for synthesizing complex heterocyclic systems in an aqueous ethanol (B145695) mixture. ias.ac.in This approach highlights the utility of simple organic molecules to facilitate reactions without requiring metal ions. ias.ac.in The development of ionic organic solids derived from imidazole, such as 1,3-bis(sulfomethyl)imidazoliumate, represents another frontier in metal-free catalysis, proving effective in reactions like the Friedländer synthesis of quinolines. semanticscholar.org

Metal-Catalyzed Synthesis: Transition metals, particularly palladium, copper, and ruthenium, are extensively used to construct the imidazole skeleton and introduce substituents with high precision. nih.govrsc.orgnih.gov Palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles with aryl halides is a powerful method for regioselectively forming 1,5-diaryl-1H-imidazoles. nih.gov This reaction typically uses a palladium(II) acetate/triphenylarsine catalytic system with cesium fluoride (B91410) as the base. nih.gov

Copper catalysts are also widely employed. nih.govbeilstein-journals.org Copper(I) iodide (CuI), for example, facilitates the N-arylation of imidazoles and can be used in multicomponent reactions to build the imidazole ring from simple precursors like 2-aminopyridines, aldehydes, and terminal alkynes. nih.govbeilstein-journals.org Other metals, such as rhodium and ruthenium, have been used to catalyze the formation of substituted imidazoles from starting materials like 1-sulfonyl-1,2,3-triazoles or via borrowing hydrogen processes involving alcohols. rsc.org

Table 1: Comparison of Metal Catalysts in Imidazole Synthesis

| Catalyst System | Reaction Type | Substrates | Key Feature | Source(s) |

|---|---|---|---|---|

| Pd(OAc)₂ / AsPh₃ | Direct C-H Arylation | 1-Aryl-1H-imidazoles, Aryl halides | Regioselective synthesis of 1,5-diaryl imidazoles. | nih.gov |

| CuI | N-Arylation / Multicomponent | Imidazole, Aryl iodides, Aldehydes | Versatile catalyst for C-N bond formation and domino reactions. | nih.govbeilstein-journals.org |

| Diruthenium(II) complex | Borrowing Hydrogen | Benzylic alcohols, 1,2-diketones | Aerobic, regioselective synthesis of C-2, C-4, C-5 substituted imidazoles. | rsc.org |

| Rhodium(II) acetate | Cyclization | 1-Sulfonyl-1,2,3-triazoles, Oxadiazoles | Forms C-5 sulfonamidoimidazoles. | rsc.org |

Regioselective Synthesis of Imidazole Derivatives

A significant challenge in imidazole chemistry is controlling the position of substituents on the heterocyclic ring, a property known as regioselectivity. The synthesis of 1,5-disubstituted imidazoles, such as this compound, requires methods that can selectively functionalize the N-1 and C-5 positions.

A key strategy involves the regioselective alkylation of a pre-functionalized imidazole. For example, starting with 4(5)-hydroxymethylimidazole, the hydroxyl group can be protected with a bulky silyl (B83357) group, such as tert-butyldimethylsilyl (TBDMS). The subsequent alkylation of the imidazole nitrogen predominantly yields the 1,5-disubstituted isomer over the 1,4-isomer. jst.go.jp This selectivity is crucial for directing the synthesis toward the desired product architecture.

Metal-catalyzed cross-coupling reactions also offer excellent regiocontrol. The palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles with aryl halides proceeds via an electrophilic attack of an arylpalladium(II) species onto the imidazole ring, leading specifically to 1,5-disubstituted products. nih.gov General N-alkylation of the imidazole ring is a common first step, which can be achieved by reacting imidazole with alkylating agents like ethyl chloroacetate (B1199739) in the presence of a base. nih.govmdpi.com However, subsequent C-5 functionalization requires further strategic steps. The development of protocols that provide complete regioselectivity, such as those involving the cyclization of specialized 2-azabuta-1,3-diene intermediates, allows for the preparation of 1,4-disubstituted imidazoles, highlighting the ongoing efforts to control isomer formation. rsc.orgpsu.edu

One-Pot Synthesis Procedures

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste. Several one-pot methods have been developed for the synthesis of substituted imidazoles.

These procedures often involve the condensation of three or four simple components. For example, 2,4,5-trisubstituted imidazoles can be prepared in a one-pot reaction of a 1,2-diketone (like benzil), an aldehyde, and ammonium acetate in the presence of a catalyst. researchgate.net Various catalysts have been shown to be effective in promoting these reactions, including:

Trichloromelamine (TCM): Used as a source of positive chlorine, TCM catalyzes the synthesis of 2,4,5-trisubstituted imidazoles with short reaction times and high yields. researchgate.net

Trityl Chloride (Ph₃CCl): This catalyst operates under neutral, solvent-free conditions and is believed to promote the reaction via the in situ generation of the trityl carbocation. rsc.org

Chlorotrimethylsilane (TMSCl): In a one-pot process for synthesizing fused imidazoles, TMSCl acts as both a promoter and a water-scavenging agent in DMF. organic-chemistry.org

Imidazole: In multicomponent reactions, imidazole itself can serve as an organocatalyst to produce complex heterocyclic structures efficiently. ias.ac.in

These methods exemplify the "pot, atom, and step economy" (PASE) principles of green chemistry, providing direct and convenient routes to complex molecules. nih.gov

Table 2: Overview of One-Pot Imidazole Synthesis Methods

| Catalyst / Promoter | Starting Materials | Conditions | Key Advantage | Source(s) |

|---|---|---|---|---|

| Trichloromelamine (TCM) | 1,2-Diketone, Aldehyde, NH₄OAc | Not specified | High yield, simple operation. | researchgate.net |

| Trityl Chloride | Benzil, Aldehyde, Primary amine, NH₄OAc | Neutral, solvent-free | High to excellent yields, short reaction times. | rsc.org |

| Chlorotrimethylsilane (TMSCl) | ortho-Diamine, Aldehyde | DMF, Heat | Efficient for fused imidazoles, high-purity products. | organic-chemistry.org |

| Imidazole (Organocatalyst) | Aldehyde, Malononitrile, Phthalhydrazide | H₂O:EtOH, 80°C | Green solvent system, no column chromatography needed. | ias.ac.in |

Synthesis of Related Chloromethyl-Substituted Imidazole Analogues

The synthesis of analogues of this compound provides insight into the chemical transformations applicable to this class of compounds. A common reaction is the conversion of a hydroxymethyl group to a chloromethyl group using a chlorinating agent.

For the synthesis of 4-(chloromethyl)-5-methyl-1-(triphenylmethyl)-1H-imidazole, the corresponding precursor, 5-methyl-1-(triphenylmethyl)-1H-imidazole-4-methanol, is treated with thionyl chloride in dichloromethane at 0°C. prepchem.com This reaction effectively replaces the hydroxyl group with a chlorine atom.

A more direct approach has been patented for the synthesis of 4-methyl-5-chloromethyl-imidazole hydrochloride. google.com This industrial-scale process involves the direct chloromethylation of 4-methylimidazole by reacting it with formaldehyde in an aqueous solution containing an excess of hydrogen chloride at elevated temperatures (25 to 160°C). google.com This method avoids the pre-synthesis and isolation of the hydroxymethyl intermediate.

Other related analogues that have been synthesized include 5-(chloromethyl)-4-methyl-1H-imidazole and 5-(chloromethyl)-1-isobutyl-1H-imidazole, demonstrating that the synthetic methodologies can be adapted to various substitution patterns on the imidazole ring. biosynth.comsigmaaldrich.com

Purification and Isolation Techniques in the Synthesis of this compound

The final and crucial step in any synthetic sequence is the purification and isolation of the target compound in a pure form. For this compound and its analogues, a range of standard and specific techniques are employed.

The hydrochloride salt of this compound, synthesized by reacting (1-methyl-1H-imidazol-5-yl)methanol with thionyl chloride, can be isolated after the reaction is complete and the excess reagent is removed. chemicalbook.com The resulting residue is dissolved in a minimal amount of a polar solvent like ethanol, and the product is precipitated by adding a less polar solvent such as diethyl ether, yielding the pure hydrochloride salt as a solid. chemicalbook.com

Other common purification strategies for related imidazole derivatives include:

Aqueous Workup: Washing the crude reaction mixture with an aqueous solution, such as 8% sodium bicarbonate, to neutralize acid and remove water-soluble impurities. prepchem.com

Chromatography: Passing a solution of the crude product through a pad of silica (B1680970) gel, eluting with a suitable solvent like ether, to separate the product from non-polar or highly polar impurities. prepchem.com

Recrystallization/Trituration: Recrystallization from a suitable solvent, such as ethanol, is a powerful technique for purifying crystalline solids. google.com Trituration, which involves washing the crude solid with a solvent in which it is insoluble (e.g., cold hexane), can effectively remove soluble impurities. prepchem.com In some cases, recrystallization from mixed alcohol solvents at low temperatures (-10 to -5 °C) is used. google.com

Direct Precipitation: In efficient one-pot syntheses, the product may precipitate directly from the reaction mixture upon completion and cooling. organic-chemistry.orgnih.gov The pure product can then be isolated by simple filtration. nih.gov

Table 3: Purification Techniques for Chloromethyl Imidazole Derivatives

| Technique | Description | Purpose | Source(s) |

|---|---|---|---|

| Precipitation | Dissolving the crude product in a minimal amount of a good solvent (e.g., ethanol) and adding a poor solvent (e.g., diethyl ether) to induce precipitation. | Isolation of the pure solid product, often as a salt. | chemicalbook.com |

| Aqueous Wash | Shaking the organic reaction mixture with a basic aqueous solution (e.g., NaHCO₃). | Neutralization of acid and removal of water-soluble byproducts. | prepchem.com |

| Column Chromatography | Filtering the product through a silica gel plug. | Removal of impurities with different polarities. | prepchem.com |

| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool slowly to form pure crystals. | High-purity isolation of crystalline solids. | google.comgoogle.com |

| Trituration | Washing/stirring a solid with a solvent in which the product is insoluble but impurities are soluble. | Removal of minor, more soluble impurities from a solid product. | prepchem.com |

| Filtration | Simply filtering the solid product that precipitates from the reaction medium. | Isolation of products from efficient one-pot reactions where the product is insoluble. | organic-chemistry.orgnih.gov |

Reactivity and Chemical Transformations of 5 Chloromethyl 1 Methyl 1h Imidazole

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The primary mode of reactivity for 5-(chloromethyl)-1-methyl-1H-imidazole involves SN2-type reactions where the chloride ion is displaced by a nucleophile. This reactivity is central to its utility as a building block in the synthesis of more complex molecules. The imidazole (B134444) ring, being electron-rich, can influence the reaction rates and pathways.

This compound readily reacts with various nitrogen-based nucleophiles, such as primary and secondary amines, to form the corresponding aminomethyl derivatives. These reactions are fundamental in the synthesis of diverse biologically active compounds. For instance, the reaction of 2-(chloromethyl)-1H-benzimidazole derivatives with primary aromatic amines has been used to synthesize 2-methylaminobenzimidazole derivatives. researchgate.net The general scheme involves the displacement of the chloride by the amine, typically in the presence of a base to neutralize the liberated HCl.

The synthesis of N-heterocyclic carbene (NHC) precursors and other complex ligands often utilizes the reactivity of a chloromethyl group on an imidazole ring. wisconsin.edu The reaction to form 1H-imidazole-1-methanamine from 1-(chloromethyl)-1H-imidazole highlights the utility of this transformation in creating versatile ligands for catalysis. wisconsin.edu The imidazole nucleus is a key feature in many biologically important molecules, and its functionalization through such substitution reactions is a common synthetic strategy. nih.gov

Table 1: Examples of Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent | Product | Research Context | Citation |

| Primary Aromatic Amines | 2-(chloromethyl)-1H-benzimidazole derivatives | 2-methylaminobenzimidazole derivatives | Synthesis of potential analgesic and anti-inflammatory agents. | researchgate.net |

| General Amines | 1-(chloromethyl)-1H-imidazole | 1H-imidazole-1-methanamine | Synthesis of asymmetric flexible tridentate pincer ligands. | wisconsin.edu |

The chloromethyl group is highly susceptible to substitution by sulfur nucleophiles. Thiols and their corresponding thiolates are potent nucleophiles that react efficiently with this compound to form thioether linkages. This reaction is notably employed in the synthesis of the H2-receptor antagonist, cimetidine, where a key intermediate, 4-methyl-5-chloromethyl-imidazole, reacts with a sulfur-containing side chain. google.combiosynth.com

In a related context, studies on other halogenated imidazoles, such as 1-protected derivatives of 2,4,5-tribromoimidazole, show that they readily react with various sodium alkane or arenethiolates, displacing a bromine atom. rsc.org Similarly, the reaction of 5-bromo-4-nitro-1-phenacylimidazole with ethyl 2-mercaptoacetate demonstrates the displacement of a halogen at the 5-position by a sulfur nucleophile. rsc.org These examples underscore the general reactivity of haloalkyl- and halo-imidazoles towards sulfur-based reactants.

Table 2: Examples of Reactions with Sulfur Nucleophiles

| Nucleophile | Reagent | Product Type | Research Context | Citation |

| Mercaptoethyl-guanidine derivative | 4-methyl-5-chloromethyl-imidazole | Thioether derivative (Cimetidine) | Synthesis of the drug cimetidine. | google.combiosynth.com |

| Ethyl 2-mercaptoacetate | 5-bromo-4-nitro-1-phenacylimidazole | Thioether derivative | Study of nucleophilic substitution on halogenoimidazoles. | rsc.org |

| Sodium benzenethiolate | 1-protected 2,4,5-tribromoimidazole | 2-(Phenylthio)-imidazole derivative | Study of nucleophilic substitution on halogenoimidazoles. | rsc.org |

Alcohols and alkoxides can also act as nucleophiles, displacing the chloride from the chloromethyl group to form the corresponding ether derivatives. For example, boiling 4-methyl-5-chloromethyl-imidazole hydrochloride in absolute ethanol (B145695) for an extended period results in the formation of 4-methyl-5-ethoxymethyl-imidazole hydrochloride in high yield. google.com This reaction demonstrates that even neutral oxygen nucleophiles like alcohols can effectively substitute the chlorine atom, particularly under heating. Similarly, dissolving the hydrochloride salt in water can lead to the formation of the corresponding hydroxymethyl derivative. google.com More reactive alkoxides, such as sodium isopropoxide, have been shown to displace bromine from 1-protected 2,4,5-tribromoimidazole, indicating that this is a general reaction pathway for haloimidazoles. rsc.org

Table 3: Examples of Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent | Conditions | Product | Yield | Citation |

| Ethanol | 4-methyl-5-chloromethyl-imidazole HCl | Boiling, 20 hours | 4-methyl-5-ethoxymethyl-imidazole HCl | 90% | google.com |

| Water | 4-methyl-5-chloromethyl-imidazole HCl | 50-60°C, 4.5 hours | 4-methyl-5-hydroxymethyl-imidazole HCl | 73% | google.com |

| Sodium Isopropoxide | 1-protected 2,4,5-tribromoimidazole | Isopropyl alcohol | 2-Isopropoxy-imidazole derivative | N/A | rsc.org |

Redox Reactivity of the Imidazole Ring and its Substituents

While nucleophilic substitution at the chloromethyl group is the most prominent reaction, the imidazole moiety can also participate in oxidation and reduction reactions, leading to different functional group transformations.

The chloromethyl group, or its corresponding alcohol derivative, can be oxidized to form an aldehyde or a carboxylic acid. The synthesis of 1-methyl-1H-imidazole-5-carbaldehyde is a key transformation. guidechem.comsynquestlabs.comnih.gov One synthetic route involves the oxidation of the corresponding alcohol, (1-methyl-1H-imidazol-5-yl)methanol, using reagents like manganese dioxide or via a Swern oxidation. researchgate.net For example, a Swern oxidation using dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride can convert the alcohol to the aldehyde in high yield. researchgate.net

Further oxidation can yield 1-methyl-1H-imidazole-5-carboxylic acid. nbinno.commedcraveonline.comgoogle.com The synthesis of this carboxylic acid or its esters often proceeds from precursors other than the chloromethyl compound, but the transformations are well-established in imidazole chemistry. nbinno.commedcraveonline.com For instance, base hydrolysis of the corresponding ester, methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate, yields the carboxylic acid. medcraveonline.com These oxidized products serve as important intermediates in the synthesis of pharmaceuticals and other fine chemicals. nbinno.com

Reactivity Involving the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms, but in this compound, the N-1 position is already substituted with a methyl group. This leaves the pyridine-like nitrogen at the N-3 position as the primary site for reactions involving the nitrogen atoms.

Since the N-1 position of the target molecule is occupied by a methyl group, it cannot be further alkylated directly. However, the concept of N-alkylation is fundamental to imidazole chemistry. For 1-substituted imidazoles like the title compound, further alkylation occurs at the remaining available nitrogen, the N-3 atom. This reaction, known as quaternization, results in the formation of 1,3-disubstituted imidazolium (B1220033) salts. researchgate.net These imidazolium derivatives are a significant class of ionic liquids. researchgate.netwikipedia.org The process involves the attack of the N-3 nitrogen's lone pair on an alkyl halide or other alkylating agent, leading to a positively charged imidazolium cation.

The lone pair of electrons on the sp²-hybridized N-3 nitrogen atom allows 1-substituted imidazoles to act as effective ligands in coordination chemistry. wikipedia.org 1-Methylimidazole (B24206), a closely related compound, readily forms complexes with a variety of transition metal ions, including iron (Fe²⁺), cobalt (Co²⁺), nickel (Ni²⁺), copper (Cu²⁺), and zinc (Zn²⁺). wikipedia.orgwikipedia.orgazjournalbar.com

In these complexes, the imidazole derivative typically acts as a monodentate ligand, binding to the metal center through the N-3 nitrogen. azjournalbar.com Depending on the metal ion and the stoichiometry, different coordination geometries can be achieved. For instance, hexakis(1-methyl-1H-imidazole)zinc(II) has been synthesized and characterized, revealing a distorted octahedral coordination environment where six 1-methylimidazole ligands surround the central zinc ion. iucr.org Similarly, complexes with Cr³⁺ and Co²⁺ have been shown to adopt octahedral geometries, while Zn²⁺ can also form tetrahedral complexes. azjournalbar.com Therefore, this compound is expected to exhibit similar coordinating behavior, forming stable complexes with various metal ions through its N-3 atom.

Reactions in Advanced Organic Synthesis Strategies

The chloromethyl group at the C-5 position is a key functional handle that enables a range of advanced synthetic transformations, allowing for the construction of highly functionalized and complex molecular architectures.

Tetrakis(dimethylamino)ethylene (B1198057) (TDAE) is a powerful organic reducing agent that can generate a carbanion from activated halogenated compounds under mild conditions. nih.gov This strategy has been successfully applied to chloromethyl-substituted nitroimidazoles, which are structurally related to this compound. The TDAE reagent facilitates a two-electron transfer to the chloromethyl group, leading to the formation of a reactive benzylic-type anion. nih.gov

This anion can then be trapped by a variety of electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds. Research on 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole demonstrates this reactivity, where the TDAE-generated anion reacts with aromatic aldehydes, α-keto-esters, and α-diketones to furnish the corresponding alcohol derivatives in moderate to good yields. nih.gov The reaction with less reactive ketones may require heating to proceed to completion. nih.gov

Below is a table summarizing the results from the reaction of a chloromethylated nitroimidazole with various carbonyl compounds in the presence of TDAE. nih.gov

| Electrophile | Product | Yield (%) |

| Benzaldehyde | 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-phenylethanol | 78 |

| 4-Fluorobenzaldehyde | 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(4-fluorophenyl)ethanol | 76 |

| 4-Chlorobenzaldehyde | 1-(4-chlorophenyl)-2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]ethanol | 72 |

| 4-Bromobenzaldehyde | 1-(4-bromophenyl)-2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]ethanol | 67 |

| 2-Nitrobenzaldehyde | 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(2-nitrophenyl)ethanol | 37 |

| 3-Nitrobenzaldehyde | 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(3-nitrophenyl)ethanol | 46 |

| Ethyl glyoxylate | Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-2-hydroxypropanoate | 42 |

| Acenaphthenedione | 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)benzyl]-2-hydroxyacenaphthylen-1(2H)-one | 64 |

| p-Nitroacetophenone | 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(4-nitrophenyl)ethanol | 52 |

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including imidazoles. rsc.orgcolab.ws While the chloromethyl group is not the typical coupling site, these reactions are crucial for building the imidazole scaffold itself or for adding further complexity to it, a strategy often referred to as late-stage functionalization. uib.no

Common methods include the Suzuki-Miyaura, Stille, and Heck reactions.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction is widely used to form C-C bonds by coupling haloimidazoles with aryl- or heteroarylboronic acids. acs.orgresearchgate.net Efficient protocols exist for the Suzuki-Miyaura coupling of unprotected bromo- or chloroimidazoles, which proceed under mild conditions and tolerate a broad range of functional groups, providing access to a diverse array of functionalized imidazoles. acs.orgresearchgate.netacs.org

Stille Coupling : The Stille reaction couples organostannane reagents with organic halides and is another effective method for functionalizing heterocycles. wikipedia.orglibretexts.orgorganic-chemistry.org Halogen-substituted imidazoles are viable substrates in Stille couplings, allowing for the introduction of various aryl and vinyl groups. wikipedia.org

Heck Coupling : The Heck reaction can be used to form substituted alkenes. An oxidative Heck cross-coupling method has been developed for the regioselective synthesis of (E)-4-styrylimidazole derivatives, demonstrating another route for C-C bond formation on the imidazole backbone. uib.no

These cross-coupling strategies are typically employed on a halo-imidazole core (e.g., a bromo- or iodo-imidazole) to introduce desired substituents before or after the establishment of the 5-(chloromethyl)-1-methyl moiety.

Advanced Analytical Characterization Techniques for 5 Chloromethyl 1 Methyl 1h Imidazole and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is indispensable for elucidating the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary pieces of information about the atomic connectivity, mass, and functional groups within a molecule.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the hydrochloride salt of 5-(Chloromethyl)-1-methyl-1H-imidazole, specific chemical shifts have been reported, confirming the structure. chemicalbook.com The singlet at 9.25 ppm corresponds to the proton at the C2 position of the imidazole (B134444) ring, which is significantly deshielded. The proton at the C4 position appears as a singlet at 7.8 ppm. The chloromethyl protons (-CH₂Cl) are observed as a sharp singlet at 4.95 ppm, and the N-methyl protons (-CH₃) resonate as a singlet at 3.9 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments. While specific data for this compound is not broadly published, the expected shifts can be inferred from related imidazole structures. researchgate.netmdpi.com The carbon atoms of the imidazole ring typically resonate between 110 and 140 ppm. The N-methyl carbon would appear further upfield, generally in the 30-40 ppm range, while the chloromethyl carbon would be found in a similar or slightly downfield region due to the electronegative chlorine atom.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming the regiochemistry, for instance, distinguishing between this compound and its isomer, 4-(chloromethyl)-1-methyl-1H-imidazole. A COSY experiment would show no correlations for the singlet protons, confirming their isolation from other proton environments. An HMBC experiment would be more revealing, showing long-range (2-3 bond) correlations between the N-methyl protons and the C2 and C5 carbons of the imidazole ring, and between the chloromethyl protons and the C4 and C5 carbons, thus unambiguously establishing the substitution pattern.

Table 1: Reported ¹H NMR Chemical Shifts for 1-Methyl-4-chloromethyl-imidazole hydrochloride in DMSO-d₆

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| H-2 (Imidazole Ring) | 9.25 | Singlet |

| H-4 (Imidazole Ring) | 7.8 | Singlet |

| -CH₂Cl (Chloromethyl) | 4.95 | Singlet |

| N-CH₃ (Methyl) | 3.9 | Singlet |

Data sourced from patent literature. chemicalbook.com

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Standard MS: In a typical electron ionization mass spectrum, this compound (C₅H₇ClN₂) would be expected to show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of the molecular ion, which would exhibit two peaks separated by two mass units in an approximate 3:1 ratio (M⁺ and M+2⁺), characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways would likely involve the loss of a chlorine radical (·Cl) or the chloromethyl radical (·CH₂Cl).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, often to four or more decimal places. researchgate.netmeasurlabs.com This precision allows for the determination of the exact elemental composition of a molecule. For this compound, the calculated monoisotopic mass is 130.0298 Da. nih.gov An HRMS measurement confirming this exact mass would provide unequivocal evidence for the molecular formula C₅H₇ClN₂, distinguishing it from any other potential isobaric compounds. nih.gov The high resolving power of instruments like Time-of-Flight (TOF) or Orbitrap analyzers is critical for this purpose. researchgate.netnih.gov

Table 2: Calculated Mass Properties for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇ClN₂ |

| Molecular Weight | 130.57 g/mol |

| Exact Mass | 130.0298 Da |

| Monoisotopic Mass | 130.0298 Da |

Data sourced from PubChem. nih.gov

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. nih.gov Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), causing the bonds within that group to vibrate.

For this compound, the IR spectrum would display several key absorption bands. youtube.com

C-H Stretching: Aromatic C-H stretches for the imidazole ring would appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl and chloromethyl groups would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the imidazole ring are expected in the 1600-1450 cm⁻¹ region. researchgate.net

C-Cl Stretching: A moderate to strong absorption band corresponding to the C-Cl stretching vibration of the chloromethyl group would typically be found in the 800-600 cm⁻¹ region of the spectrum.

The IR spectrum of the parent compound, 1-methylimidazole (B24206), shows characteristic peaks that serve as a useful reference. nist.govresearchgate.net

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Imidazole Ring C-H | C-H Stretch | ~3150 - 3050 |

| Methyl/Chloromethyl C-H | C-H Stretch | ~2980 - 2850 |

| Imidazole Ring C=N, C=C | Ring Stretch | ~1600 - 1450 |

| Chloromethyl C-Cl | C-Cl Stretch | ~800 - 600 |

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most widely used techniques in this context.

HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. cmes.org For the analysis of imidazole derivatives, reversed-phase HPLC (RP-HPLC) is the most common method. nih.govresearchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., a C8 or C18 silica (B1680970) column) is used with a polar mobile phase, such as a mixture of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. nih.gov The components of the sample are separated based on their relative polarity; less polar compounds are retained longer on the column. Detection is often achieved using a UV detector, as the imidazole ring possesses a chromophore that absorbs UV light. nih.gov

Precolumn derivatization is a strategy employed to enhance the detectability of analytes that have poor chromophoric properties or to improve chromatographic separation. nih.gov While this compound is likely UV-active, derivatization could be used to increase sensitivity for trace-level analysis. This would involve reacting the compound with a derivatizing agent to attach a strongly UV-absorbing or fluorescent tag before injection into the HPLC system.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique widely used in synthetic organic chemistry to monitor the progress of reactions. chemscene.comyoutube.comresearchgate.net It allows for a quick assessment of the presence of starting materials, intermediates, and products in a reaction mixture.

The process involves spotting the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of silica gel (the stationary phase). youtube.com The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase), such as ethyl acetate (B1210297)/hexane. The mobile phase ascends the plate via capillary action, and the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. youtube.com

Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf value), while more polar compounds interact more strongly with the silica gel and have lower Rf values. Visualization is commonly achieved by exposing the plate to UV light, under which aromatic compounds like imidazoles appear as dark spots, or by staining with an agent like iodine vapor. youtube.comnih.gov By comparing the spots of the reaction mixture to those of the pure starting materials, a chemist can effectively track the conversion of reactants into the desired product. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of constituent elements, which are then compared against theoretically calculated values derived from the compound's molecular formula. For "this compound" (C₅H₇ClN₂), the theoretical elemental composition can be calculated from its molecular weight.

Below is a table comparing the theoretical elemental composition of "this compound" with representative experimental data for a related imidazole derivative.

| Element | Theoretical % in C₅H₇ClN₂ | Found % in 4-methyl-5-chloromethyl-imidazole hydrochloride google.com |

| Carbon (C) | 45.99% | 47.3% |

| Hydrogen (H) | 5.40% | 7.2% |

| Chlorine (Cl) | 27.15% | 20.7% |

| Nitrogen (N) | 21.45% | 16.1% |

Note: The experimental data is for 4-methyl-5-chloromethyl-imidazole hydrochloride (C₅H₇ClN₂·HCl), which accounts for the differences in expected percentages compared to the free base.

Solid-State Characterization

The properties and reactivity of a molecule are intrinsically linked to its three-dimensional structure in the solid state. Techniques like X-ray crystallography provide unparalleled detail about molecular geometry, bond lengths, and intermolecular interactions.

X-ray crystallography is the gold standard for determining the precise arrangement of atoms within a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing a definitive conformational analysis of the molecule.

Although the specific crystal structure of "this compound" has not been detailed in the surveyed literature, studies on related metal complexes incorporating N-methylimidazole ligands offer insight into the structural aspects that can be elucidated. For instance, the crystal structure of a trinuclear iron complex with 1-methyl-imidazole ligands has been determined, revealing the coordination environment around the metal centers and the orientation of the imidazole rings. researchgate.net

In a representative study of a tetra-coordinate cobalt(II) complex with two 1-benzyl-2-methylimidazole (B84082) ligands, X-ray analysis showed the complex crystallizes in a monoclinic system with the space group P2₁/c. nih.gov The geometry around the cobalt ion was found to be a quasi-regular tetrahedron. nih.gov This level of detail is crucial for understanding the steric and electronic effects of the imidazole ligand within a larger molecular framework.

Representative Crystallographic Data for an Imidazole-Containing Complex:

| Parameter | Value |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c nih.gov |

| Coordination Geometry | Tetrahedral nih.gov |

| Zn-N bond lengths | ~2.0 Å nih.gov |

| Zn-Cl bond lengths | ~2.2 Å nih.gov |

Note: The data presented is for a {Co(bmim)₂Cl₂} complex, where bmim is 1-benzyl-2-methylimidazole, and serves as an illustration of the type of data obtained from X-ray crystallography. nih.gov

Electrochemical Methods for Redox Potential Studies

Electrochemical methods are pivotal in characterizing the redox properties of molecules, particularly metal complexes. These techniques provide information on the electron transfer processes, stability of different oxidation states, and the electronic influence of ligands on a metal center.

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of chemical species. By measuring the current response to a triangular potential sweep, CV can determine the formal redox potentials (E₁/₂) and provide insights into the reversibility of electron transfer processes.

While no specific cyclic voltammetry data for metal complexes of "this compound" were found, the electrochemical behavior of ruthenium(II) complexes with benzimidazole (B57391) ligands has been investigated. nih.gov These studies show that the nature of the ligand significantly influences the redox potentials of the metal center. nih.gov For example, the Ru(II)/Ru(III) oxidation potential can be tuned by modifying the substituents on the imidazole ring. nih.govresearchgate.net

In a study of ruthenium(II) arene complexes with 1H-benzimidazole-2-carboxylic acid, the cyclic voltammograms showed a redox pair corresponding to the Ru(II)↔Ru(III) process. nih.gov The peak-to-peak separation (ΔEp) in the voltammograms indicated an irreversible electrode process. nih.gov

Representative Electrochemical Data for a Ruthenium(II)-Benzimidazole Complex:

| Complex | Epa (V) | Epc (V) | E₁/₂ (V) | ΔEp (mV) |

| [(η⁶-p-cymene)RuCl(H₂bzim)] | 0.88 | 0.77 | 0.83 | 110 |

Note: The data is for a representative Ruthenium(II) arene complex with a benzimidazole ligand and is illustrative of the parameters obtained from cyclic voltammetry. Epa = anodic peak potential, Epc = cathodic peak potential, E₁/₂ = formal redox potential. nih.gov

Mechanistic Investigations and Computational Studies of 5 Chloromethyl 1 Methyl 1h Imidazole and Its Biological/chemical Interactions

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to predict and understand the behavior of 5-(Chloromethyl)-1-methyl-1H-imidazole at an atomic level. Various methods are employed to model its structure, reactivity, and interactions with other molecules.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules like this compound. By employing functionals such as B3LYP, researchers can accurately model molecular properties. researchgate.net DFT calculations are used to optimize the molecular geometry, revealing the most stable three-dimensional arrangement of atoms.

These calculations also yield crucial information about the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the HOMO-LUMO energy gap is calculated. mdpi.com A small energy gap can suggest high chemical reactivity. nih.gov For instance, in related imidazole (B134444) derivatives, low gap values have been correlated with higher electrophilicity and reactivity. nih.gov

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net Such analyses help predict how the molecule will interact with other reagents or biological targets. orientjchem.org DFT can also predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR spectra), which can be compared with experimental data to confirm the molecule's structure. researchgate.netnih.gov

Table 1: Parameters from DFT Calculations for Imidazole Derivatives

| Calculated Parameter | Significance | Typical DFT Functional | Reference |

|---|---|---|---|

| Optimized Molecular Geometry | Predicts the most stable 3D structure, bond lengths, and angles. | B3LYP/6-31G | researchgate.net |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic excitation energy. | B3LYP, TPSS, M06-L | mdpi.comnih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. | B3LYP/6-31G | researchgate.net |

| NMR Chemical Shifts | Predicts ¹H and ¹³C NMR spectra for structural verification. | B3LYP/6-31G | orientjchem.org |

| Vibrational Frequencies | Correlates to IR and Raman spectra for functional group identification. | B3LYP/6-311++G(d,p) | nih.gov |

Ab initio (from first principles) wave function calculations provide a highly accurate, albeit computationally intensive, method for studying molecular systems. Methods like Møller-Plesset perturbation theory (e.g., MP2) are used to obtain precise geometries and interaction energies, especially for systems involving non-covalent interactions like hydrogen bonds. nih.gov

For the imidazole ring, a key structural feature of this compound, ab initio calculations have been crucial in characterizing weaker C-H---O hydrogen bonds. nih.gov Studies have shown that the interaction energy of an imidazole C-H group with water is significant, highlighting the importance of such interactions in biological contexts. nih.gov These high-level calculations provide benchmark data against which less computationally expensive methods, like molecular mechanics, can be validated and refined. nih.gov They are essential for accurately describing the potential energy surfaces of both ground and excited electronic states, which govern the molecule's photochemical behavior and reaction dynamics.

Molecular Mechanics (MM) employs classical physics and empirical force fields, such as AMBER and CHARMm, to rapidly calculate molecular energies and dynamics. nih.govnih.gov This approach is particularly well-suited for exploring the conformational landscape of flexible molecules, identifying low-energy conformers, and understanding steric effects. For this compound, MM can be used to study the rotation around the single bond connecting the chloromethyl group to the imidazole ring.

However, the accuracy of MM is entirely dependent on the quality of the force field parameters. For imidazole-containing molecules, standard force fields may not always adequately describe specific interactions, such as activated C-H hydrogen bonds. nih.gov In such cases, it becomes necessary to refine or modify the force field parameters by fitting them to data from higher-level ab initio or DFT calculations to ensure the simulations accurately reflect the molecule's true potential energy surface. nih.gov This integrated QM/MM approach allows for the study of large systems or long-timescale dynamics without sacrificing accuracy. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein or enzyme. arabjchem.orgnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to hypothesize mechanisms of action. Derivatives of this compound, which serve as reactive intermediates, lead to final products that are frequently evaluated using docking.

In a typical docking study, the three-dimensional structures of the ligand and the target protein are used as inputs. The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function, which estimates the binding free energy. jbcpm.com Results are often reported as a binding energy in kcal/mol, where a more negative value indicates a stronger predicted interaction. nih.gov These studies can reveal key interactions, such as hydrogen bonds or pi-pi stacking, between the ligand and the active site residues of the protein, providing a rationale for the molecule's biological activity. researchgate.net

Table 2: Examples of Molecular Docking Studies with Imidazole Derivatives

| Imidazole Derivative Class | Target Protein | Reported Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Substituted Imidazoles | GlcN-6-P synthase | Good affinity and minimum binding energy | arabjchem.org |

| Imidazole-Pyrazole Hybrids | Epidermal Growth Factor Receptor (EGFR) | -7.69 | researchgate.net |

| Benzimidazole (B57391) Derivatives | Plasmodium falciparum Adenylosuccinate Lyase (PfADSL) | -6.85 to -8.75 | nih.gov |

| Quinolone-Imidazole Hybrids | COVID-19/6Y84 Receptor | Potentially strong binding | nih.gov |

Elucidation of Organic Reaction Mechanisms

Understanding the reaction mechanisms of this compound is critical for its effective use as a synthetic building block.

The chloromethyl group of this compound is the primary site of its reactivity, readily undergoing nucleophilic substitution reactions where the chloride ion is displaced by a nucleophile. nih.gov The mechanism of this substitution is influenced by the structure of the substrate, which is a primary halide attached to an electron-rich heterocyclic ring.

This structure allows for two competing mechanistic pathways: the bimolecular Sₙ2 mechanism and the unimolecular Sₙ1 mechanism.

Sₙ2 Pathway: As a primary halide, a concerted, one-step Sₙ2 reaction is expected. In this pathway, the nucleophile attacks the carbon atom at the same time as the carbon-chlorine bond breaks. This mechanism is favored by strong nucleophiles and polar aprotic solvents.

Sₙ1 Pathway: The adjacent 1-methyl-1H-imidazole ring is electron-rich and can stabilize a positive charge on the methylene (B1212753) carbon through resonance. This stabilization of the potential carbocation intermediate makes an Sₙ1-like pathway plausible, especially with weak nucleophiles in polar protic solvents.

In practice, the reaction likely proceeds via a mechanism that lies on the Sₙ1-Sₙ2 borderline. It may occur through an Sₙ2 transition state that has significant carbocation character (an "Sₙ1-like Sₙ2" reaction) or through competing Sₙ1 and Sₙ2 pathways, with the predominant mechanism depending on the specific reaction conditions (nucleophile, solvent, temperature).

Proposed Mechanisms for Multicomponent and Catalytic Imidazole Syntheses

While this compound is often synthesized by modifying a pre-existing imidazole ring, such as the chlorination of (1-methyl-1H-imidazol-5-yl)methanol with thionyl chloride chemicalbook.com, the fundamental synthesis of the imidazole core itself is frequently achieved through multicomponent reactions (MCRs) and catalytic processes. These methods are prized for their efficiency, atom economy, and ability to generate structural diversity.

One of the foundational methods is the Debus-Radziszewski synthesis, a four-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and an excess of ammonia (B1221849). The generally accepted mechanism involves the initial condensation of the dicarbonyl compound with the amine and ammonia to form a diimine intermediate. Concurrently, the aldehyde reacts with ammonia to form an aldehyde-ammonia adduct. These intermediates then undergo a cyclization and subsequent dehydration/oxidation to yield the final substituted imidazole ring.

Modern catalytic variants have refined this process. For instance, solid acid catalysts like HBF₄–SiO₂ have been shown to be highly effective for both three-component (dicarbonyl, aldehyde, ammonium (B1175870) salt) and four-component (dicarbonyl, aldehyde, amine, ammonium acetate) reactions. rsc.org The catalyst's role is to activate the carbonyl groups, facilitating the condensation and cyclization steps. The choice of catalyst and reaction conditions can be critical for controlling selectivity, especially in four-component systems where a competitive three-component reaction can lead to a mixture of tri- and tetrasubstituted imidazoles. rsc.org Other catalysts, such as zirconium(IV) chloride, have also been employed to mediate these reactions efficiently, promoting the formation of the imidazole core under mild conditions. frontiersin.org

A plausible generalized mechanism for a catalytic three-component synthesis is as follows:

Condensation: The 1,2-dicarbonyl compound (e.g., benzil) condenses with an ammonium salt (e.g., ammonium acetate) to form a diamine or imine-enamine intermediate.

Adduct Formation: The aldehyde condenses with another molecule of the ammonia source.

Cyclization and Dehydration: The two intermediates combine in a cyclocondensation reaction, followed by the elimination of water molecules to form the dihydroimidazole (B8729859) ring.

Oxidation: The dihydroimidazole intermediate is oxidized to the aromatic imidazole ring, a step that can be facilitated by an oxidant in the reaction mixture or by air.

These MCRs provide a modular and efficient route to the core imidazole structure found in this compound.

Investigation of Biological Activity Mechanisms

The biological activities of imidazole derivatives, including those structurally related to this compound, are diverse and arise from multiple mechanisms of action at the cellular and molecular levels.

Mechanism of Antimicrobial Action: Interference with Cell Wall Synthesis and Membrane Integrity

The antimicrobial effects of many imidazole-based compounds stem from their ability to compromise the structural integrity of the microbial cell envelope. nih.gov This disruption occurs through two primary mechanisms:

Disruption of Cell Membrane Integrity: Imidazole derivatives can physically disrupt the microbial cytoplasmic membrane. Their chemical structure often allows them to insert into the lipid bilayer of the cell membrane, which compromises its function as a selective barrier. nano-ntp.com This insertion increases the membrane's permeability, leading to the uncontrolled leakage of essential intracellular components, such as ions, ATP, and nucleic acids. This loss of cellular contents and dissipation of electrochemical gradients ultimately results in cell death. nano-ntp.comfrontiersin.org Studies on imidazole-based ionic liquids have shown they can cause the destruction of the external cell membrane, leading to the outflow of cytoplasm and fragmentation of the cell. frontiersin.org

Interference with Cell Wall Synthesis: In addition to membrane disruption, some imidazole derivatives are known to interfere with the synthesis of the bacterial cell wall. nih.gov The cell wall is a rigid outer layer, crucial for maintaining cell shape and protecting against osmotic stress. While the precise targets for many novel imidazoles are still under investigation, the mechanism is analogous to established antibiotics. youtube.com This could involve the inhibition of key enzymes (e.g., transpeptidases) responsible for the cross-linking of peptidoglycan chains or interference with the synthesis or transport of precursor molecules necessary for building the cell wall structure. nih.govyoutube.com

Mechanisms of Enzyme Inhibition (e.g., Metabolic Pathways, Farnesyltransferase)

Imidazole derivatives are well-documented inhibitors of various critical enzymes in both microbial pathogens and eukaryotic cells. The nitrogen atoms in the imidazole ring are adept at coordinating with metal ions in enzyme active sites, a common feature of their inhibitory action.

Inhibition of Fungal Lanosterol (B1674476) 14α-demethylase: A classic mechanism for antifungal imidazoles is the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme. nano-ntp.comasm.org This enzyme is vital for the biosynthesis of ergosterol, a primary sterol component of fungal cell membranes. By binding to the heme iron in the enzyme's active site, imidazoles block the demethylation of lanosterol, leading to the accumulation of toxic sterol intermediates and the depletion of ergosterol. This disrupts membrane fluidity and the function of membrane-bound proteins, inhibiting fungal growth. asm.org

Inhibition of Farnesyltransferase (FTase): Certain imidazole-containing compounds have been specifically designed as inhibitors of farnesyltransferase. nih.gov FTase is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to specific proteins, including the Ras protein involved in cell signaling and proliferation. Imidazole-based analogues of farnesyl pyrophosphate (FPP) act as competitive inhibitors, binding to the enzyme's active site and preventing the prenylation of its target proteins. nih.gov

Inhibition of Microbial Flavohemoglobin: Some antimicrobial imidazoles inhibit the nitric oxide dioxygenase (NOD) function of flavohemoglobin in microbes like E. coli and S. cerevisiae. asm.org These enzymes are critical for detoxifying nitric oxide, a compound used by the host immune system. Imidazoles coordinate with the heme iron atom in the enzyme, inhibiting its activity and rendering the microbe more susceptible to nitrosative stress. asm.org

| Inhibitor | Target Enzyme | Organism | Apparent Ki (nM) | Reference |

|---|---|---|---|---|

| Miconazole | Flavohemoglobin (NOD activity) | E. coli | 80 | asm.org |

| Econazole | Flavohemoglobin (NOD activity) | E. coli | 550 | asm.org |

| Clotrimazole | Flavohemoglobin (NOD activity) | E. coli | 1,300 | asm.org |

| Ketoconazole | Flavohemoglobin (NOD activity) | E. coli | 5,000 | asm.org |

Modulation of Cellular Signaling Pathways (e.g., NF-κB, TNF-α, IL-1β)

Imidazole derivatives have been shown to possess significant immunomodulatory and anti-inflammatory properties by targeting key cellular signaling pathways.

A central target is the Nuclear Factor-kappa B (NF-κB) pathway . nih.govglobalsciencebooks.info NF-κB is a master transcription factor that orchestrates the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. mdpi.com Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate into the nucleus. mdpi.com Once in the nucleus, it binds to DNA and initiates the transcription of a host of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.govnih.gov

Studies have demonstrated that certain imidazole-containing compounds can effectively suppress this pathway. The proposed mechanism involves the inhibition of IκB degradation or the prevention of NF-κB's nuclear translocation. mdpi.comresearchgate.net By blocking the activation of NF-κB, these compounds can significantly reduce the production and secretion of key pro-inflammatory mediators. researchgate.net This leads to a dampening of the inflammatory cascade, which is a hallmark of their anti-inflammatory effect.

| Signaling Pathway/Molecule | Effect of Imidazole Derivatives | Outcome | Reference |

|---|---|---|---|

| NF-κB | Inhibition of nuclear translocation | Decreased transcription of pro-inflammatory genes | mdpi.comresearchgate.net |

| TNF-α | Reduced secretion | Attenuation of inflammatory response | researchgate.net |

| IL-1β | Reduced secretion | Attenuation of inflammatory response | researchgate.net |

| IL-6 | Reduced secretion | Modulation of immune and inflammatory responses | researchgate.net |

Interaction with Specific Biological Targets (e.g., Covalent Bonding with Nucleophilic Sites on Proteins)

A critical mechanistic feature of this compound is the high reactivity of its chloromethyl group. This group functions as an electrophilic "warhead" capable of forming stable covalent bonds with nucleophilic residues on biological macromolecules, particularly proteins. kbdna.com This irreversible binding can lead to potent and sustained inhibition of the target protein's function.

The primary nucleophilic targets for such an electrophile within a protein are the side chains of specific amino acids. The sulfhydryl group of cysteine is a particularly strong nucleophile and a common target for covalent inhibitors. kbdna.combiorxiv.org The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism, where the cysteine thiol attacks the carbon of the chloromethyl group, displacing the chloride ion and forming a stable thioether bond.

Recent studies on covalent compound libraries have highlighted the effectiveness of the chloromethyl ketone (CMK) scaffold, which is structurally analogous to the chloromethyl group on this imidazole, as a potent antibacterial agent. biorxiv.orgbiorxiv.org In a key finding, a CMK-containing compound was shown to exert its antibacterial effect by covalently modifying the active site cysteine residues of two essential bacterial enzymes:

FabH (Cys112): A key enzyme in bacterial fatty acid synthesis.

MiaA (Cys273): An enzyme involved in tRNA modification, crucial for bacterial stress resistance and virulence. biorxiv.org

This mechanism of covalent modification of specific cysteine residues represents a powerful and targeted approach to antimicrobial activity and is a highly plausible mechanism of action for this compound.

Antioxidant Mechanisms through Reactive Oxygen Species Scavenging

Many imidazole derivatives exhibit significant antioxidant activity, which contributes to their protective effects in biological systems. centralasianstudies.org This activity is generally attributed to two main mechanisms:

Direct Scavenging of Reactive Oxygen Species (ROS): The imidazole ring and its substituents can directly neutralize harmful free radicals such as superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (HO•). rsc.orgnih.gov This is achieved through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET), where the antioxidant molecule donates a hydrogen or an electron to the unstable radical, thereby stabilizing it and terminating the damaging chain reaction. mdpi.comnih.gov The ability of these compounds to scavenge radicals is often quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging test. centralasianstudies.org

Inhibition of Lipid Peroxidation: By scavenging the initial ROS that trigger lipid peroxidation, imidazole derivatives can prevent damage to cell membranes. rsc.orgnih.gov Lipid peroxidation is a chain reaction where free radicals attack lipids in cell membranes, leading to cellular damage. Imidazoles can break this chain and have also been shown to trap secondary products of peroxidation, such as reactive aldehydes (e.g., malondialdehyde), further mitigating cellular damage. rsc.org

Interaction with Receptors (e.g., Histamine (B1213489) H3-receptor antagonists)

Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the direct interaction of this compound with the histamine H3-receptor (H3R). Research on H3R antagonists has largely focused on more complex molecules, including both imidazole-containing and non-imidazole structures, to achieve high affinity and selectivity.

The imidazole ring is a key pharmacophoric element in many histamine H3-receptor antagonists. nih.govnih.gov The basic nitrogen atom within the imidazole ring is often crucial for binding to the receptor. Structure-activity relationship (SAR) studies have extensively explored how substitutions on the imidazole ring and the nature of the side chains affect binding affinity and functional activity at the H3-receptor. nih.govnih.gov For instance, the length of an alkyl chain attached to the imidazole core has been shown to be a critical determinant of whether a compound acts as an agonist or an antagonist at the H3-receptor. nih.gov

While this compound contains the core 1-methyl-imidazole structure, it is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. chemijournal.commdpi.com Its high reactivity, due to the chloromethyl group, makes it a useful building block for introducing the 1-methyl-1H-imidazol-5-ylmethyl moiety into a larger molecular scaffold. It is these larger, more elaborate molecules that are typically designed and tested for their potential as H3-receptor antagonists.

The development of H3R antagonists has evolved to include a wide array of chemical structures. Early research focused on imidazole-based compounds, but the desire to improve pharmacokinetic properties and reduce potential side effects, such as inhibition of cytochrome P450 enzymes, led to the exploration of non-imidazole scaffolds. researchgate.netnih.gov These non-imidazole antagonists often mimic the key binding interactions of the imidazole-based ligands. researchgate.net

In the context of H3-receptor antagonists, research has identified potent ligands among various chemical classes, including 1H-4-substituted imidazoles and piperidine (B6355638) derivatives containing an imidazole moiety. nih.govnih.gov For example, compounds with a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold have been reported as novel H3R antagonists. nih.gov

Table of Representative Histamine H3-Receptor Ligands and their Affinities:

Interactive Table: